molecular formula C23H20Cl2F3N5O2S B607176 DO-264

DO-264

Cat. No.: B607176
M. Wt: 558.4 g/mol
InChI Key: PIEQDBPBBQPLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DO264 is a synthetic organic compound known for its role as an inhibitor of the enzyme alpha/beta-hydrolase domain-containing protein 12. This enzyme is involved in the hydrolysis of lysophosphatidylserine, a type of lipid found in cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DO264 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods: The industrial production of DO264 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: DO264 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, hydrogenated forms .

Scientific Research Applications

DO264 has a wide range of scientific research applications:

Mechanism of Action

DO264 exerts its effects by inhibiting the enzyme alpha/beta-hydrolase domain-containing protein 12. This inhibition prevents the hydrolysis of lysophosphatidylserine, leading to an accumulation of this lipid in cell membranes. The increased levels of lysophosphatidylserine can modulate various cellular processes, including immune responses and cell death pathways. DO264 has been shown to increase levels of chemokines and cytokines, such as chemokine ligand 3, chemokine ligand 4, tumor necrosis factor-alpha, and interleukin-1 beta, in macrophages .

Comparison with Similar Compounds

Uniqueness of DO264: DO264 is unique due to its high potency and selectivity for alpha/beta-hydrolase domain-containing protein 12. It has been extensively studied for its immunostimulatory effects and its ability to potentiate ferroptotic cell death in cancer cells. Its unique structure allows it to interact specifically with the active site of the enzyme, making it a valuable tool in scientific research .

Properties

IUPAC Name

1-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2F3N5O2S/c24-17-12-16(35-23(26,27)28)3-4-18(17)34-19-5-9-30-21(20(19)25)33-10-6-14(7-11-33)31-22(36)32-15-2-1-8-29-13-15/h1-5,8-9,12-14H,6-7,10-11H2,(H2,31,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEQDBPBBQPLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=S)NC2=CN=CC=C2)C3=NC=CC(=C3Cl)OC4=C(C=C(C=C4)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.